AI-10-47 is classified as a small-molecule inhibitor. It is part of a series of compounds aimed at inhibiting the aberrant transcription factor CBFβ, which plays a significant role in various hematological malignancies. The compound was identified through screening efforts that aimed to find effective inhibitors against the RUNX1 Runt domain, which is crucial for the function of CBFβ in gene regulation.
The synthesis of AI-10-47 involves several key steps, typically starting from commercially available precursors. The process may include:
The specific synthetic route for AI-10-47 has not been detailed extensively in available literature, but similar compounds often utilize traditional organic synthesis techniques combined with modern analytical methods like nuclear magnetic resonance spectroscopy for characterization.
AI-10-47's molecular structure includes a pyridine ring along with various substituents that confer its biological activity. The precise three-dimensional conformation is critical for its interaction with target proteins.
Key structural features include:
The exact molecular formula and weight, along with other structural data such as bond lengths and angles, are typically determined through X-ray crystallography or advanced computational modeling techniques.
AI-10-47 undergoes several important chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
The kinetics of these reactions are often characterized using techniques such as surface plasmon resonance or isothermal titration calorimetry.
The mechanism of action for AI-10-47 primarily involves competitive inhibition of the CBFβ-RUNX interaction. Upon binding to CBFβ, AI-10-47 prevents RUNX1 from associating with CBFβ, thereby disrupting downstream signaling pathways essential for cancer cell proliferation.
Key points regarding its mechanism include:
Data supporting this mechanism often come from biochemical assays measuring changes in binding affinities and cellular assays evaluating the impact on gene expression related to oncogenesis.
AI-10-47 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for further development as a therapeutic agent.
AI-10-47 has significant potential applications in scientific research and drug development:
Table 1: Oncogenic Functions of CBFβ-SMMHC in inv(16) Acute Myeloid Leukemia
| Molecular Mechanism | Biological Consequence | Leukemogenic Impact |
|---|---|---|
| High-affinity RUNX1 sequestration | Repression of RUNX1 target genes (e.g., RUNX3, CSF1R) | Blocked myeloid differentiation |
| Oligomerization via SMMHC coiled-coil domains | Subnuclear mislocalization of RUNX1 | Epigenetic silencing of tumor suppressor pathways |
| Competitive displacement of wild-type CBFβ | Reduced RUNX1 stability and transcriptional activity | Expansion of leukemia-initiating cell populations |
| Compound | Structural Feature | FRET IC~50~ (μM) | Metabolic Stability (t~½~) |
|---|---|---|---|
| AI-4-57 | Monovalent, methoxy group | 22 ± 8 | 37 minutes (mouse plasma) |
| AI-4-83 | Bivalent, 7-atom linker | 0.35 ± 0.05 | Not reported |
| AI-10-49 | Bivalent, trifluoromethoxy group | 0.26 ± 0.01 | 380 minutes (mouse plasma) |
Transcription factor fusions like CBFβ-SMMHC represent "undruggable" targets due to their lack of enzymatic activity and nuclear localization. However, inv(16) acute myeloid leukemia presents unique vulnerabilities:
| Gene | Function | Fold Change (vs. Untreated) | Biological Outcome |
|---|---|---|---|
| MYC | Oncogenic transcription factor | ↓ 4.2 | Cell cycle arrest, apoptosis |
| RUNX3 | Tumor suppressor | ↑ 3.8 | Restored myeloid differentiation |
| CEBPA | Myeloid master regulator | ↑ 5.1 | Granulocytic maturation |
| CSF1R | Hematopoietic growth receptor | ↑ 2.5 | Enhanced phagocytic activity |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2